molecular formula C10H8BrNO B11764553 8-Bromo-3-methylquinolin-2(1H)-one

8-Bromo-3-methylquinolin-2(1H)-one

Cat. No.: B11764553
M. Wt: 238.08 g/mol
InChI Key: UKPDCNLBOAWOQN-UHFFFAOYSA-N
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Description

8-Bromo-3-methylquinolin-2(1H)-one is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 8th position and a methyl group at the 3rd position in the quinoline ring structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-methylquinolin-2(1H)-one typically involves the bromination of 3-methylquinolin-2(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-methylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

    Reduction Reactions: The carbonyl group in the quinoline ring can be reduced to form corresponding alcohols.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Reactions: Formation of 8-substituted-3-methylquinolin-2(1H)-one derivatives.

    Oxidation Reactions: Formation of quinoline N-oxides.

    Reduction Reactions: Formation of 3-methylquinolin-2(1H)-ol derivatives.

Scientific Research Applications

8-Bromo-3-methylquinolin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmacologically active compounds, particularly in the development of anti-cancer and anti-microbial agents.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.

    Material Science: Utilized in the synthesis of organic semiconductors and light-emitting materials for electronic devices.

Mechanism of Action

The mechanism of action of 8-Bromo-3-methylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and the quinoline ring structure play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Methylquinolin-2(1H)-one: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    8-Chloro-3-methylquinolin-2(1H)-one: Contains a chlorine atom instead of bromine, leading to variations in its chemical and biological properties.

    8-Bromoquinolin-2(1H)-one: Lacks the methyl group at the 3rd position, affecting its overall chemical behavior and applications.

Uniqueness

8-Bromo-3-methylquinolin-2(1H)-one is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical properties and biological activities. These structural features make it a valuable compound in various scientific research fields, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

8-bromo-3-methyl-1H-quinolin-2-one

InChI

InChI=1S/C10H8BrNO/c1-6-5-7-3-2-4-8(11)9(7)12-10(6)13/h2-5H,1H3,(H,12,13)

InChI Key

UKPDCNLBOAWOQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC=C2)Br)NC1=O

Origin of Product

United States

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